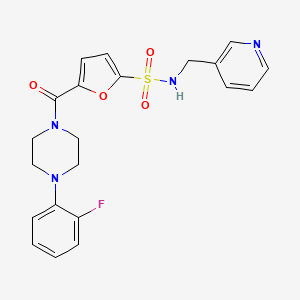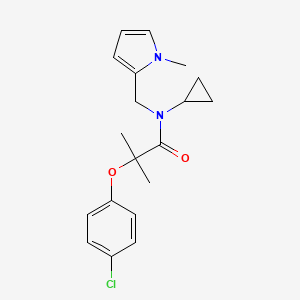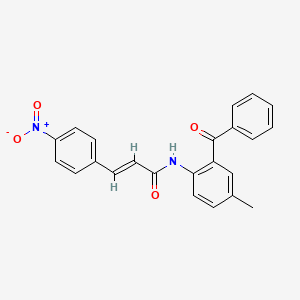
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C23H18N2O4 and its molecular weight is 386.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Copolymer Synthesis and Characterization
Research on related nitrophenyl acrylates and acrylamide derivatives has focused on their polymerization to synthesize novel copolymers. For example, copolymers of 4-nitrophenyl acrylate with styrene have been synthesized and characterized, revealing insights into monomer reactivity ratios and polymer properties (Thamizharasi et al., 1996). Similar studies have explored the polymerization of acrylamide derivatives containing amino acid moieties, aiming to create polymers with controlled molecular weight and enhanced properties (Mori et al., 2005).
Photocrosslinking and Photoresponsive Polymers
Acrylamide derivatives have been incorporated into photoresponsive polymers. These polymers exhibit changes in properties upon exposure to light, enabling applications in controlled release and as photoresist materials in lithography (Willner et al., 1993). Such research indicates potential for (E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)acrylamide to be used in developing new materials that respond to environmental stimuli.
Drug Delivery Systems
Research into acrylamide-based polymers has also focused on their biomedical applications, particularly in drug delivery. Poly(N-isopropyl acrylamide) and its derivatives have been studied extensively for their thermoresponsive properties, which can be harnessed to create smart drug delivery systems that respond to body temperature (Convertine et al., 2004). Similar applications could be envisioned for this compound in the design of responsive drug delivery platforms.
Corrosion Inhibition
Additionally, some acrylamide derivatives have been evaluated for their corrosion inhibition properties. These studies often focus on the protection of metals in acidic environments, which is crucial in industrial applications (Abu-Rayyan et al., 2022). While not directly related to this compound, such research suggests potential areas of application for acrylamide derivatives in materials science.
Eigenschaften
IUPAC Name |
(E)-N-(2-benzoyl-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-16-7-13-21(20(15-16)23(27)18-5-3-2-4-6-18)24-22(26)14-10-17-8-11-19(12-9-17)25(28)29/h2-15H,1H3,(H,24,26)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIMTDUYZJUIX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
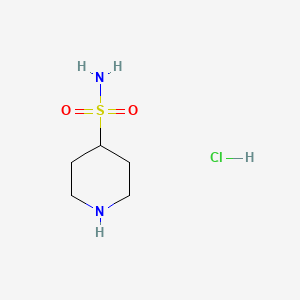

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)

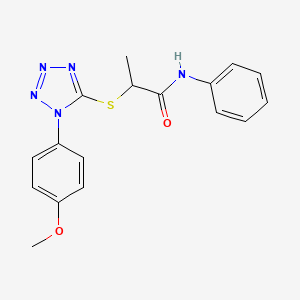
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)
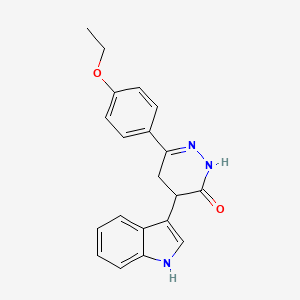
![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)
